![molecular formula C13H13ClN2O3S2 B14288668 N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide CAS No. 140646-36-2](/img/structure/B14288668.png)
N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide is an organic compound that features a thiophene ring substituted with an ethyl group, a sulfonamide group, and a carbamoyl group attached to a 4-chlorophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by the addition of ammonia or an amine.
Carbamoylation: The final step involves the reaction of the sulfonamide with 4-chlorophenyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, palladium catalyst
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted phenyl derivatives
Aplicaciones Científicas De Investigación
N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe to study biological pathways and mechanisms, especially those involving sulfonamide interactions.
Industrial Applications: The compound can be used in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(4-Chlorophenyl)carbamoyl]glycine
- 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid
- Diflubenzuron
Uniqueness
N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide is unique due to its combination of a thiophene ring with a sulfonamide and carbamoyl group. This structure imparts specific electronic and steric properties that can be exploited in various applications, making it distinct from other similar compounds.
Propiedades
Número CAS |
140646-36-2 |
|---|---|
Fórmula molecular |
C13H13ClN2O3S2 |
Peso molecular |
344.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-(5-ethylthiophen-2-yl)sulfonylurea |
InChI |
InChI=1S/C13H13ClN2O3S2/c1-2-11-7-8-12(20-11)21(18,19)16-13(17)15-10-5-3-9(14)4-6-10/h3-8H,2H2,1H3,(H2,15,16,17) |
Clave InChI |
WXGFNLQAGYXQSB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(S1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


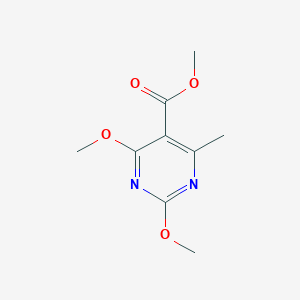
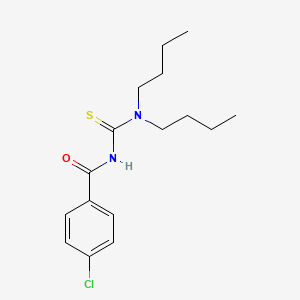
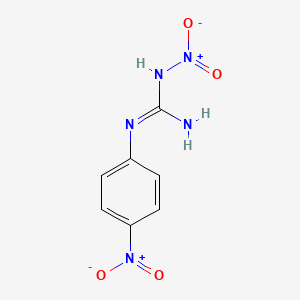
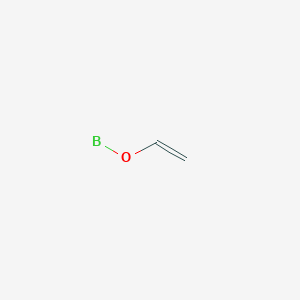
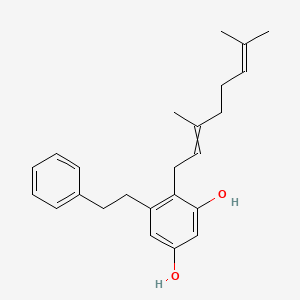
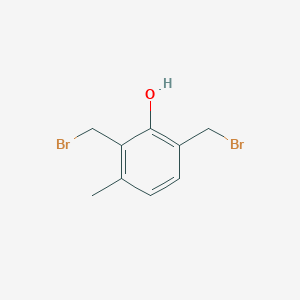
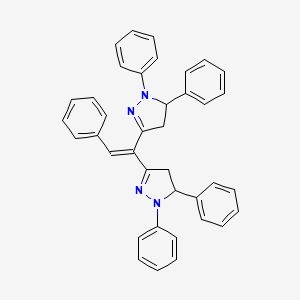
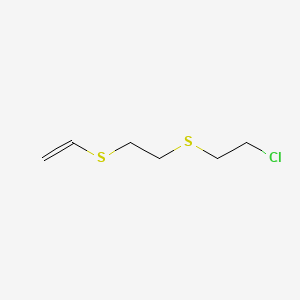

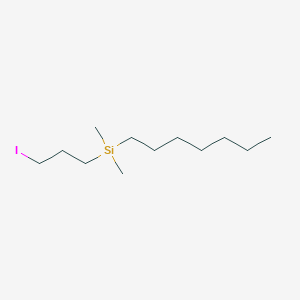
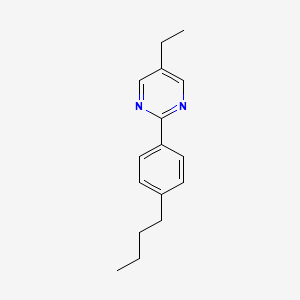
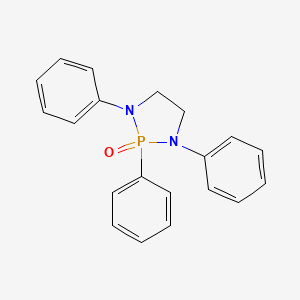
![3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine](/img/structure/B14288691.png)

